N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide
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Overview
Description
The compound “3TS4” refers to a specific inhibitor of matrix metalloproteinase 12 (MMP12), which is a member of the matrix metalloproteinase family. These enzymes are involved in the breakdown of extracellular matrix components and play a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3TS4 involves the creation of pseudo-peptides with a general formula X-l-Glu-NH2, where X corresponds to an acyl moiety with a long aryl-alkyl side chain. The synthetic route typically includes the following steps:
Formation of the Acyl Moiety: The acyl moiety is synthesized through a series of organic reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the desired aryl-alkyl side chain.
Coupling with l-Glutamate: The acyl moiety is then coupled with l-glutamate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Final Modifications: The final product is purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of 3TS4 would involve scaling up the synthetic route described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated peptide synthesizers and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3TS4 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aryl-alkyl side chain, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups within the acyl moiety, resulting in the formation of reduced analogs.
Substitution: Substitution reactions can take place at the aromatic ring, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 3TS4, each with potentially different biological activities.
Scientific Research Applications
3TS4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of matrix metalloproteinases and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cell culture and animal models to investigate the role of matrix metalloproteinases in various biological processes, such as tissue remodeling and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase activity, such as cancer, arthritis, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3TS4 involves the inhibition of matrix metalloproteinase 12 by binding to its active site. The glutamate side chain of 3TS4 chelates the zinc ion present in the active site of the enzyme, thereby preventing the enzyme from catalyzing the breakdown of extracellular matrix components. This inhibition is highly specific and occurs at nanomolar concentrations, making 3TS4 a potent inhibitor of matrix metalloproteinase 12 .
Comparison with Similar Compounds
Similar Compounds
3TSK: Another inhibitor of matrix metalloproteinase 12 with a similar structure but different acyl moiety.
3TT4: A related compound with modifications in the glutamate side chain.
3TVC: An inhibitor with a different aryl-alkyl side chain but similar overall structure.
4EFS: A compound with a similar mechanism of action but different selectivity profile.
Uniqueness
3TS4 is unique due to its high selectivity and potency towards matrix metalloproteinase 12. The specific binding mode, involving the chelation of the zinc ion by the glutamate side chain, distinguishes it from other inhibitors in its class. This unique binding mode contributes to its remarkable nanomolar affinity and selectivity .
Properties
Molecular Formula |
C29H31N3O7S |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(2S)-4-carboxy-2-[3-[4-(4-phenylthiophen-2-yl)phenyl]propanoylamino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H31N3O7S/c30-28(38)22(11-14-26(34)35)32-29(39)23(12-15-27(36)37)31-25(33)13-8-18-6-9-20(10-7-18)24-16-21(17-40-24)19-4-2-1-3-5-19/h1-7,9-10,16-17,22-23H,8,11-15H2,(H2,30,38)(H,31,33)(H,32,39)(H,34,35)(H,36,37)/t22-,23-/m0/s1 |
InChI Key |
MMIHYNVQXYWTFM-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C3=CC=C(C=C3)CCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C3=CC=C(C=C3)CCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
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